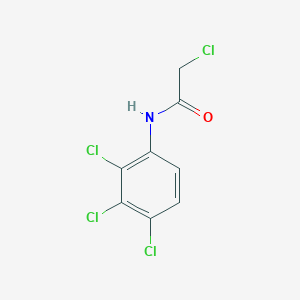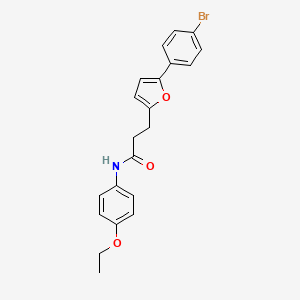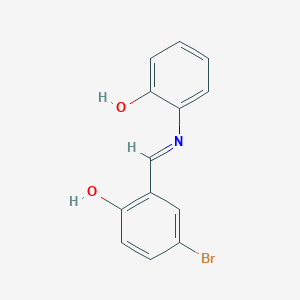
N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-2-hidroxibencilideno)-2-hidroxianilina es un compuesto de base de Schiff derivado de la condensación de 5-bromosalicilaldehído y 2-aminofenol. Las bases de Schiff son conocidas por su amplia gama de actividades biológicas y aplicaciones en química de coordinación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-Bromo-2-hidroxibencilideno)-2-hidroxianilina típicamente involucra la reacción de condensación entre 5-bromosalicilaldehído y 2-aminofenol. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo. El procedimiento general es el siguiente:
- Disolver 5-bromosalicilaldehído y 2-aminofenol en etanol.
- Calentar la mezcla a reflujo durante varias horas.
- Dejar que la mezcla de reacción se enfríe a temperatura ambiente.
- Filtrar el producto precipitado y lavarlo con etanol frío.
- Secar el producto a presión reducida.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N-(5-Bromo-2-hidroxibencilideno)-2-hidroxianilina no están bien documentados, los principios generales de la síntesis a gran escala de bases de Schiff se pueden aplicar. Esto incluye la optimización de las condiciones de reacción para obtener mayores rendimientos, el uso de reactores de flujo continuo y la aplicación de técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-Bromo-2-hidroxibencilideno)-2-hidroxianilina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: La reducción puede conducir a la formación de aminas correspondientes.
Sustitución: El átomo de bromo en el compuesto se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como la azida de sodio (NaN₃) y los tioles (R-SH) se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Aminas correspondientes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(5-Bromo-2-hidroxibencilideno)-2-hidroxianilina tiene varias aplicaciones de investigación científica:
Química: Utilizado como ligando en química de coordinación para formar complejos metálicos con posibles propiedades catalíticas.
Biología: Investigado por sus actividades antimicrobianas y antifúngicas.
Industria: Utilizado en la síntesis de materiales avanzados y como inhibidor de la corrosión.
Mecanismo De Acción
El mecanismo de acción de N-(5-Bromo-2-hidroxibencilideno)-2-hidroxianilina implica su capacidad para formar complejos estables con iones metálicos. Estos complejos metálicos pueden interactuar con moléculas biológicas, lo que lleva a diversos efectos biológicos. La actividad antimicrobiana del compuesto se atribuye a su capacidad para interrumpir las membranas celulares microbianas e interferir con procesos enzimáticos esenciales.
Comparación Con Compuestos Similares
Compuestos similares
- N-(5-Bromo-2-hidroxibencilideno)-2-fluorobenzohidrazida
- N-(5-Bromo-2-hidroxibencilideno)nicotinohidrazida
- 2,6-Bis(5-bromo-2-hidroxibencilideno)ciclohexanona
Singularidad
N-(5-Bromo-2-hidroxibencilideno)-2-hidroxianilina es único debido a sus características estructurales específicas, como la presencia de sustituyentes hidroxilo y bromo, que contribuyen a su reactividad química y actividad biológica distintas. Su capacidad para formar complejos metálicos estables también lo distingue de otros compuestos similares.
Propiedades
Número CAS |
1761-51-9 |
|---|---|
Fórmula molecular |
C13H10BrNO2 |
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
4-bromo-2-[(2-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10BrNO2/c14-10-5-6-12(16)9(7-10)8-15-11-3-1-2-4-13(11)17/h1-8,16-17H |
Clave InChI |
KUNREMSTGYFZNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




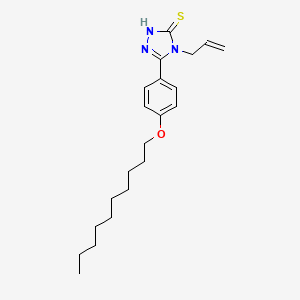
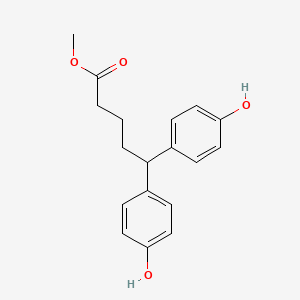
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)

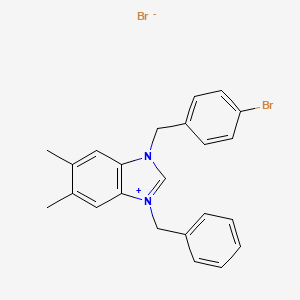
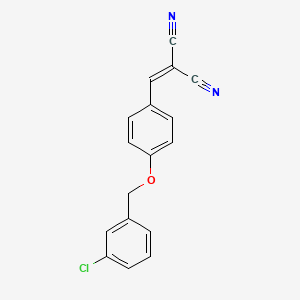

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)


